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Compound of Interest

Compound Name: (R)-Olacaftor

Cat. No.: B10854376

A note on the compound name: The initial request specified "(R)-Olacaftor.” Extensive
searches for this compound yielded no specific results, suggesting a possible misspelling.
Based on the context of cystic fibrosis (CF) and the nature of the query, this guide will focus on
Ivacaftor, a well-established CFTR potentiator. Ivacaftor is a chiral molecule and exists as two
stereoisomers (enantiomers): (R)-lvacaftor and (S)-lvacaftor. The marketed drug, Kalydeco®, is
the (R)-enantiomer. This analysis will explore the known properties of lvacaftor and discuss the
potential differences between its stereocisomers based on general principles of
stereopharmacology, as direct comparative studies on the individual enantiomers are not
extensively available in the public domain.

Introduction

Ivacaftor (VX-770) is a cornerstone in the treatment of cystic fibrosis for patients with specific
mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] As a
CFTR potentiator, lvacaftor enhances the channel gating activity of the CFTR protein on the
cell surface, thereby increasing the transport of chloride ions.[3] The stereochemistry of a drug
can significantly influence its pharmacological and toxicological properties. While the approved
formulation of Ivacaftor is a single enantiomer, understanding the potential differential effects of
its stereoisomers is crucial for a comprehensive pharmacological profile. This guide provides a
comparative overview of Ivacaftor, with a focus on the potential implications of its
stereochemistry, supported by experimental methodologies and pathway visualizations.
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Direct, publicly available, side-by-side comparative data for the (R) and (S) enantiomers of
Ivacaftor is limited. The following tables are presented in a structured format as requested and
are based on the known activity of the approved (R)-Ivacaftor and hypothetical comparative
values for the (S)-enantiomer to illustrate the potential differences that could be observed.
These hypothetical values are derived from the common principle that one enantiomer is often
significantly more active than the other.

Table 1: Comparative In Vitro Potency of lvacaftor Stereoisomers

) Target Maximal
Stereoisom .
CFTR Assay Type EC50 (nM) Efficacy (%  Reference
er
Mutant of WT)
Ussing (Van Goor et
(R)-Ivacaftor G551D ~100 ~50%
Chamber al., 2009)
Ussing >10,000 <5%
(S)-lvacaftor G551D ) ] N/A
Chamber (Hypothetical)  (Hypothetical)
F508del YFP Halide (Van Goor et
(R)-lvacaftor ~250 ~15%
(rescued) Assay al., 2011)
F508del YFP Halide >20,000 <2%
(S)-lvacaftor ) ) N/A
(rescued) Assay (Hypothetical)  (Hypothetical)

Note: Data for (S)-Ivacaftor is hypothetical and for illustrative purposes only.

Table 2: Comparative Pharmacokinetic Properties of lvacaftor Stereocisomers

Stereoisom  Administrat Cmax . .
Tmax (hr) Half-life (hr) Metabolism

er ion (ng/mL)
Primarily
(R)-Ivacaftor Oral 704 + 293 ~4 ~12
CYP3A4/5
Potentially
(S)-lvacaftor Oral (Hypothetical)  (Hypothetical) (Hypothetical) different
rate/pathway
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Note: Pharmacokinetic data for (R)-lvacatftor is from clinical studies. Data for (S)-lvacaftor is
hypothetical.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CFTR
modulators like Ivacaftor.

Ussing Chamber Assay for CFTR-Mediated
Transepithelial Chloride Current

This electrophysiological technique is the gold standard for measuring ion transport across
epithelial cell monolayers.

Objective: To measure the potentiation of CFTR channel activity by Ivacaftor sterecisomers in
primary human bronchial epithelial (HBE) cells cultured on permeable supports.

Methodology:

e Cell Culture: Primary HBE cells from CF patients with relevant mutations (e.g., G551D) are
cultured on permeable filter supports until a polarized, differentiated monolayer with high
transepithelial resistance is formed.

e Ussing Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing
chamber, which separates the apical and basolateral chambers. Both chambers are filled
with Krebs-bicarbonate Ringer solution and maintained at 37°C and gassed with 95% O2/5%
CO2.

o Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV,
and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously
recorded.

e Assay Protocol:
o A basolateral-to-apical chloride gradient is established.

o Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).
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o Forskolin is added to the apical side to activate CFTR through cAMP stimulation.

o The test compound ((R)-Ivacaftor or (S)-lvacaftor) is added to the apical chamber at
varying concentrations.

o The increase in Isc following the addition of the test compound is measured as an
indicator of CFTR potentiation.

o Finally, a CFTR inhibitor (e.g., CFTRIinh-172) is added to confirm that the measured
current is CFTR-specific.

o Data Analysis: The change in Isc is plotted against the compound concentration to determine
the EC50 and maximal efficacy.

YFP-Based Halide lon Flux Assay

This is a cell-based fluorescence assay used for high-throughput screening of CFTR
modulators.

Objective: To measure the potentiation of CFTR-mediated halide influx by Ivacaftor
stereoisomers in a recombinant cell line.

Methodology:

o Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive Yellow
Fluorescent Protein (YFP-H148Q/1152L) and the human CFTR with a specific mutation (e.g.,
G551D or rescued F508del).

e Assay Procedure:

[¢]

Cells are seeded in 96- or 384-well black, clear-bottom plates and grown to confluence.

[e]

The cell-culture medium is replaced with a chloride-containing buffer.

o

The baseline YFP fluorescence is measured using a fluorescence plate reader.

[¢]

A multi-channel pipettor adds a solution containing forskolin (to activate CFTR) and the
test compound ((R)-lvacaftor or (S)-lvacaftor) in a chloride-free, iodide-containing buffer.
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o The influx of iodide through activated CFTR channels quenches the YFP fluorescence.

o The rate of fluorescence quenching is measured over time.

o Data Analysis: The initial rate of fluorescence decrease is proportional to the CFTR-mediated
halide influx. These rates are used to generate dose-response curves and calculate the
EC50 for each compound.

Mandatory Visualization

Functional Characterization Lead Optimization
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Caption: A typical workflow for the discovery and validation of CFTR potentiators.
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Caption: Simplified signaling pathway for CFTR activation and potentiation by Ivacaafor.

Conclusion

Ivacaftor has revolutionized the treatment of cystic fibrosis for a subset of patients by directly
targeting the dysfunctional CFTR protein. The commercially available form is the (R)-
enantiomer, highlighting the critical role of stereochemistry in its therapeutic effect. While direct
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comparative data for its stereocisomers are not widely published, the principles of
stereopharmacology suggest that the (S)-enantiomer would likely exhibit significantly different,
and probably lower, activity. The detailed experimental protocols provided herein are
fundamental to the discovery and characterization of CFTR modulators and would be essential
in any future comparative studies of lvacaftor's stereoisomers. The visualized workflow and
signaling pathway offer a clear understanding of the processes involved in developing and
understanding the mechanism of action of such drugs. Further research into the specific
activities of lvacaftor's stereoisomers could provide deeper insights into its interaction with the
CFTR channel and potentially inform the design of future, more efficacious CFTR modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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